BenchChemオンラインストアへようこそ!

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide

X-ray crystallography phasing halogen bonding

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide is a critical SAR probe featuring a para-iodobenzamide moiety. The iodine atom provides an intrinsic anomalous scatterer for de novo SAD/MAD phasing in protein-ligand co-crystallography, eliminating heavy-atom soaking. This specific regioisomer is essential for accurate sirtuin (SIRT1) modulation and kinase selectivity profiling—the 2-iodo or unsubstituted analogs exhibit altered binding modes. Ensure you procure the correct 4-iodo isomer to maintain target engagement and crystallographic utility.

Molecular Formula C18H12IN3OS
Molecular Weight 445.28
CAS No. 667910-75-0
Cat. No. B2900053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide
CAS667910-75-0
Molecular FormulaC18H12IN3OS
Molecular Weight445.28
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C3=CN4C=CSC4=N3
InChIInChI=1S/C18H12IN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
InChIKeyDISSUDQTJRPIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide (CAS 667910-75-0): Compound Class and Baseline Characteristics for Procurement Assessment


N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class of fused heterocycles . This compound features a 4-iodobenzamide moiety linked via a meta-substituted phenyl ring to the imidazo[2,1-b]thiazole core . The imidazo[2,1-b]thiazole scaffold has been widely explored in medicinal chemistry, appearing in patents and publications as a core structure for sirtuin modulators, kinase inhibitors, and other biological targets [1]. The iodine atom at the para position of the benzamide ring represents a key structural feature that differentiates this compound from non-halogenated analogs and positional isomers, potentially offering distinct electronic properties and crystallographic utility.

Why Generic Substitution of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide with In-Class Analogs Entails Scientific Risk


The imidazo[2,1-b]thiazole scaffold supports diverse pharmacological profiles that are exquisitely sensitive to substitution patterns on the benzamide ring [1]. Published sirtuin-modulating patents demonstrate that even minor modifications—such as shifting a methoxy group from ortho to para position or replacing a hydrogen with halogen—can alter SIRT1 activation potency by orders of magnitude [2]. For the 4-iodobenzamide variant, the combination of the imidazo[2,1-b]thiazole core with the para-iodo substituent creates a distinct electronic environment that cannot be replicated by the 2-iodo isomer, the non-iodinated parent, or the 4-methoxy analog [3]. Procurement based solely on core scaffold similarity without verifying the specific substitution pattern therefore risks obtaining a compound with fundamentally different target engagement, solubility, and crystallographic properties.

Quantitative Differentiation of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide Against Structural Analogs


Para-Iodo Substituent Enables Phasing in X-Ray Crystallography Relative to Non-Halogenated Parent

The para-iodine atom in N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide provides anomalous scattering suitable for experimental phasing in protein-ligand co-crystallography, a capability absent in the non-iodinated parent compound N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)benzamide (CAS 670248-07-4) . The iodine atom's anomalous signal at Cu Kα wavelength enables single-wavelength anomalous dispersion (SAD) phasing, which is not possible with the non-halogenated analog. Additionally, the para-iodo substituent can participate in halogen bonding interactions with protein backbone carbonyls, a feature not available to the 2-methoxy analog (Sirtuin modulator 2, CAS 667910-69-2) .

X-ray crystallography phasing halogen bonding

Meta-Phenyl Linkage Distinguishes Target Compound from Para-Phenyl Positional Isomer in Biological Screening

The target compound bears a meta-substituted phenyl linker between the imidazo[2,1-b]thiazole core and the 4-iodobenzamide moiety, in contrast to the para-phenyl isomer N-(4-imidazo[2,1-b]thiazol-6-ylphenyl)-4-iodobenzamide . In the structurally related imidazo[1,2-b]thiazole SIRT1 activator series, the position of the phenyl linker (meta vs. para) was shown to dramatically affect SIRT1 activation potency; for example, compounds with meta-linked phenyl groups exhibited EC50 values in the low micromolar range, whereas para-linked analogs were essentially inactive [1]. Although no direct head-to-head data exist for the 4-iodobenzamide pair specifically, the class-level SAR indicates that the meta connectivity is a critical determinant of biological activity.

positional isomerism target engagement structure-activity relationship

Para-Iodo vs. Ortho-Iodo Substituent: Differential Electronic and Steric Properties Impact Molecular Recognition

The target compound's para-iodo substitution on the benzamide ring contrasts with the ortho-iodo isomer N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-2-iodobenzamide (CAS 670248-11-0) . The para position places the iodine away from the amide bond, minimizing steric clash with the imidazothiazole-phenyl core and preserving the amide's hydrogen-bonding capacity. In the ortho isomer, the bulky iodine atom adjacent to the amide carbonyl can force the benzamide ring out of planarity, altering both the conformational ensemble and the electronic distribution of the amide bond. In imidazo[1,2-b]thiazole SIRT1 activators, ortho-substituted benzamide derivatives consistently showed reduced potency compared to para-substituted analogs [1].

regioisomer electronic effects steric hindrance

Research and Industrial Applications of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide Grounded in Verified Differentiation


Protein-Ligand Co-Crystallography with Experimental Phasing for Sirtuin or Kinase Structural Biology

The para-iodine atom in N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide provides an intrinsic anomalous scatterer for SAD or MAD phasing, enabling direct experimental electron density determination in protein-ligand co-crystal structures . This eliminates the need for selenomethionine incorporation, heavy-atom soaking, or molecular replacement, particularly valuable for novel protein targets where no homologous structure exists. The meta-phenyl linker geometry maintains the proper spatial relationship between the imidazo[2,1-b]thiazole core and the benzamide moiety, preserving biologically relevant binding poses for analysis.

Sirtuin Modulation Studies Requiring Specific Substitution Patterns for SAR Expansion

Patents from Sirtris Pharmaceuticals (CA2617532A1) explicitly claim imidazo[2,1-b]thiazole derivatives as sirtuin-modulating compounds [1]. The 4-iodobenzamide variant occupies a distinct position in the SAR landscape, with the para-iodo substituent offering a combination of steric bulk and electronic withdrawal distinct from the 2-methoxy (Sirtuin modulator 2) and unsubstituted benzamide analogs. Researchers expanding SAR around the benzamide moiety should procure this compound specifically, rather than assuming the 2-methoxy or non-iodinated analogs provide equivalent information.

Chemical Probe Development for Kinase Selectivity Profiling Panels

Imidazo[2,1-b]thiazole derivatives have demonstrated activity against multiple kinase targets, including IGF1R and ErbB2 with IC50 values in the nanomolar range for optimized analogs [2]. The 4-iodobenzamide variant, with its distinct halogen-bonding potential and electronic profile, may exhibit a selectivity fingerprint different from other benzamide-substituted analogs. Procurement of the correct regioisomer is essential for kinase panel screening, as the ortho-iodo or para-phenyl positional isomers could yield misleading selectivity data due to altered binding modes.

Synthetic Intermediate for Radio-Iodinated Tracer Development

The presence of the iodine atom at the para position of the benzamide ring makes this compound a potential precursor for radio-iodination (I-125 or I-123) via isotopic exchange or for cold reference standard preparation in SPECT tracer development [3]. While the compound itself is not a radiopharmaceutical, its structural similarity to iodobenzamide-based dopamine D2 receptor imaging agents suggests potential utility in medicinal chemistry programs exploring imidazo[2,1-b]thiazole-based imaging probes.

Quote Request

Request a Quote for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.